N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine
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Overview
Description
N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine: is an organic compound that belongs to the class of imines It is characterized by the presence of an imine group (-C=N-) connected to a 4-ethylphenyl group and a 4-hexoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-hexoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products:
Oxidation: Oxidized derivatives of the imine group or aromatic rings.
Reduction: Corresponding amine derivatives.
Substitution: Substituted aromatic compounds with functional groups such as nitro, sulfonyl, or halogen.
Scientific Research Applications
Chemistry: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique structure makes it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine involves its interaction with molecular targets through the imine group The imine group can participate in various chemical reactions, including nucleophilic addition and coordination with metal ions
Comparison with Similar Compounds
- N-(4-methylphenyl)-1-(4-hexoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine
- N-(4-ethylphenyl)-1-(4-butoxyphenyl)methanimine
Comparison: N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine is unique due to the presence of both the 4-ethylphenyl and 4-hexoxyphenyl groups. This combination of substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and stability. Compared to similar compounds, the hexoxy group provides increased hydrophobicity and potential for interactions with hydrophobic environments, making it distinct in its applications.
Properties
CAS No. |
37599-77-2 |
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Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27NO/c1-3-5-6-7-16-23-21-14-10-19(11-15-21)17-22-20-12-8-18(4-2)9-13-20/h8-15,17H,3-7,16H2,1-2H3 |
InChI Key |
YOHYLRXYXRBXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
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